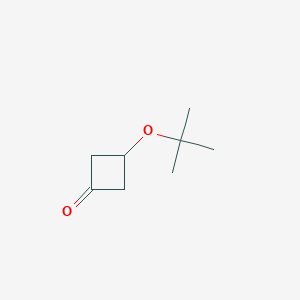

3-(Tert-butoxy)cyclobutan-1-one

Beschreibung

Overview of Strained Carbocyclic Systems in Organic Chemistry

Small ring systems are crucial in chemical synthesis, acting as fundamental scaffolds for a variety of molecular structures, including pharmacologically active compounds. researchgate.net Their inherent ring strain is a key characteristic that allows them to serve as versatile synthetic intermediates, facilitating a range of chemical transformations. researchgate.net

Historical Context of Cyclobutanone (B123998) Research

The study of cyclobutanes dates back to 1907 with the first synthesis of the parent cyclobutane (B1203170). nih.gov The simplest four-membered cyclic ketone, cyclobutanone, was first prepared in a low yield by the Russian chemist Nikolai Kischner from cyclobutanecarboxylic acid. wikipedia.org Kischner's initial multi-step process was inefficient, but it laid the groundwork for the development of more efficient, high-yielding syntheses that have since been established. wikipedia.org For a long time, cyclobutanones were considered mere academic curiosities, but have since been recognized for their distinct chemical reactivity. researchgate.net

Inherent Ring Strain and its Chemical Implications in Cyclobutanone Scaffolds

Cyclobutane and its derivatives are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal 109.5° of a tetrahedral carbon center. fiveable.mewikipedia.org This strain is a combination of angle strain, resulting from compressed bond angles, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. wikipedia.orglibretexts.org

The ring strain in cyclobutanone is considerably high, estimated to be around 105-120 kJ mol⁻¹. researchgate.net This is significantly greater than that of cyclopentanone (B42830) (around 41 kJ mol⁻¹) and cyclohexanone (B45756) (around 29 kJ mol⁻¹). researchgate.net This high level of strain destabilizes the cyclobutanone molecule, making it more reactive than less strained cyclic ketones. fiveable.mescispace.com The inherent strain energy facilitates reactions that lead to ring-opening or ring expansion, as these transformations relieve the strain and are therefore thermodynamically favorable. mdpi.comfiveable.me

Heightened Electrophilicity of the Carbonyl Carbon in Cyclobutanones

A direct consequence of the significant ring strain in cyclobutanones is the heightened electrophilicity of the carbonyl carbon. researchgate.netfiveable.me The strain makes the carbonyl carbon more susceptible to nucleophilic attack compared to its counterparts in less strained systems like cyclopentanone or cyclohexanone. acs.org The polarity of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the more electronegative oxygen, is a general feature of carbonyl compounds. libretexts.orglibretexts.org In cyclobutanones, this electrophilic character is amplified, making them excellent substrates for a variety of addition reactions. fiveable.meacs.org The hydration equilibrium of cyclobutanones, for instance, is shifted more towards the hydrate (B1144303) form, which can be seen as a mimic of the transition state in reactions catalyzed by hydrolase enzymes. acs.org

Structural Features and Unique Reactivity of Substituted Cyclobutan-1-ones

The cyclobutane ring is not flat but exists in a puckered conformation to alleviate some of the torsional strain. nih.gov The introduction of substituents on the cyclobutanone ring influences its conformation and reactivity, providing a platform for stereocontrolled synthesis.

The Cyclobutanone Moiety as a Synthetic Platform

The unique reactivity endowed by ring strain makes the cyclobutanone moiety a versatile synthetic building block. mdpi.comfiveable.me Cyclobutanones can be readily prepared through established methods such as [2+2] cycloadditions of ketenes with olefins. researchgate.net They serve as precursors for a wide range of more complex molecules through reactions such as:

Ring Expansions: Strained cyclobutanone adducts can undergo regioselective ring expansions to yield cyclopentanones, lactones, and lactams. mdpi.com

Cycloaddition Reactions: Cyclobutanones and their derivatives can participate in various cycloaddition reactions, acting as C4 synthons to construct diverse heterocyclic systems. nih.govspringernature.com

α-Functionalization: The carbon atoms adjacent to the carbonyl group can be functionalized, for example, through enantioselective α-alkylation. mdpi.com

Role of the tert-Butoxy (B1229062) Group in Molecular Design and Synthesis

The tert-butoxy group, a substituent with the formula (CH₃)₃CO-, is a tertiary alkyl group that plays a significant role in molecular design and synthesis due to its unique structural and electronic properties. fiveable.me

Key Roles of the tert-Butoxy Group:

Steric Hindrance: The most prominent feature of the tert-butoxy group is its large size. This bulkiness, or steric hindrance, can direct the outcome of a chemical reaction by blocking certain reaction sites. fiveable.memasterorganicchemistry.com For instance, in elimination reactions, the bulky potassium tert-butoxide base favors the formation of the less substituted alkene (Hofmann product) because it preferentially attacks the less sterically hindered proton. masterorganicchemistry.com

Protecting Group: Due to its stability under many reaction conditions and its relative ease of removal, the tert-butyl group is frequently used as a protecting group in multi-step organic synthesis. fiveable.mersc.org Ethers containing a tert-butyl group, for example, are more resistant to acidic cleavage due to the steric hindrance around the ether oxygen. fiveable.me

Influencing Reactivity and Stability: The tert-butyl group can stabilize adjacent carbocations through hyperconjugation, where the sigma bonds of the methyl groups delocalize the positive charge. fiveable.mefiveable.me This stabilizing effect can influence the rate and stereoselectivity of reactions. fiveable.me

Modulating Bioactivity: In medicinal chemistry, replacing other alkyl groups with a tert-butyl group can dramatically alter a molecule's biological activity and pharmacokinetic properties by modifying its shape, lipophilicity, and metabolic stability. rsc.org The replacement of groups like valine or leucine (B10760876) with tert-butylglycine (Tle) in peptides can increase their stability against enzymatic degradation. rsc.org

The compound 3-(Tert-butoxy)cyclobutan-1-one combines the reactive four-membered ring of cyclobutanone with the influential tert-butoxy group, making it a valuable intermediate for synthesizing complex target molecules with specific stereochemical and physical properties.

The table below details the properties of this compound.

| Property | Value |

| CAS Number | 30830-28-5 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.2 g/mol |

| Physical Form | Liquid to Colorless or Yellow Sticky Oil/Semi-Solid |

| Purity | ≥95% |

| InChI Key | URYFBVQQZFUJSM-UHFFFAOYSA-N |

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)10-7-4-6(9)5-7/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYFBVQQZFUJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293633 | |

| Record name | 3-(1,1-Dimethylethoxy)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30830-28-5 | |

| Record name | 3-(1,1-Dimethylethoxy)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethoxy)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butoxy Cyclobutan 1 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 3-(tert-butoxy)cyclobutan-1-one is the primary site for nucleophilic attack. These reactions are influenced by the inherent strain of the cyclobutane (B1203170) ring.

Cyclobutanones, in general, exhibit enhanced reactivity towards nucleophiles compared to their acyclic or larger-ring counterparts. This heightened reactivity is a direct consequence of the significant ring strain, estimated to be around 26 kcal/mol for cyclobutane itself. The transformation of the sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized center upon nucleophilic addition helps to alleviate some of this strain. This relief of strain contributes to a more favorable transition state and a lower activation energy for the addition reaction.

This principle of strain-induced reactivity is observed in various cyclic systems. For instance, the reactivity of cyclic iminoboranes is also influenced by ring strain, with smaller, more strained rings exhibiting greater reactivity. nih.govresearchgate.netrsc.orgnih.gov Similarly, the high strain energy of bicyclo[1.1.0]butanes makes them valuable building blocks for strain-release transformations. rsc.org While specific quantitative studies on the strain-induced reactivity of this compound are not extensively detailed in the provided results, the general principles governing cyclobutanone (B123998) reactivity are applicable. The bulky tert-butoxy (B1229062) group may sterically hinder the approach of nucleophiles to some extent, but the electronic effects of the ether oxygen are not expected to significantly diminish the inherent reactivity of the strained carbonyl group.

Regioselectivity refers to the preference for a reaction to occur at one specific site over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. youtube.comkhanacademy.org In the context of nucleophilic additions to this compound, regioselectivity is straightforward as the carbonyl carbon is the sole electrophilic center for this type of reaction.

Stereoselectivity, however, is a more complex issue. The approach of a nucleophile to the carbonyl carbon can occur from either the same side (syn) or the opposite side (anti) of the tert-butoxy group. The stereochemical outcome is influenced by the steric bulk of both the nucleophile and the tert-butoxy group. Bulky nucleophiles would be expected to preferentially attack from the face opposite to the large tert-butoxy group to minimize steric hindrance, leading to the formation of the trans alcohol product. Conversely, smaller nucleophiles might show less pronounced stereoselectivity.

The use of specific reagents can also control the stereochemical outcome. For example, potassium tert-butoxide, a bulky base, is known to favor the formation of the less sterically hindered product in elimination reactions, a principle that can be extended to nucleophilic additions where steric factors are dominant. masterorganicchemistry.com The stereochemistry of the substrate itself can also dictate the stereochemistry of the product in what is known as a stereospecific reaction. youtube.comkhanacademy.org

Ring-Opening Transformations

The inherent strain of the cyclobutane ring in this compound also makes it susceptible to ring-opening reactions, which can be induced by heat or light.

Under thermal conditions, cyclobutene (B1205218) derivatives typically undergo conrotatory electrocyclic ring-opening to form 1,3-dienes. masterorganicchemistry.com While this compound is a saturated ketone, related cyclobutene systems provide insight into the general principles of these reactions. The direction of rotation of the substituents at the breaking C-C bond, known as torquoselectivity, is influenced by the electronic nature of the substituents. nih.govnih.gov Donor groups tend to rotate outward, while acceptor groups rotate inward. nih.gov

In some cases, the initially formed kinetic product can undergo further reactions, such as cyclization, leading to an equilibrium that favors the thermodynamically more stable product. nih.govnih.gov The thermal decomposition of related cyclic compounds, such as t-butyl-1,3-cyclopentadiene, has been shown to involve ring expansion and the formation of aromatic products like toluene (B28343) through radical intermediates. nist.gov While direct evidence for the thermal ring-opening of this compound is not prevalent in the search results, it is plausible that at high temperatures, it could undergo C-C bond cleavage to relieve ring strain.

Photochemical reactions provide an alternative pathway for ring-opening. Under photochemical conditions, electrocyclic ring-opening of cyclobutenes proceeds in a disrotatory fashion, where the substituents at the breaking C-C bond rotate in opposite directions. masterorganicchemistry.com This is a consequence of the different orbital symmetries of the highest occupied molecular orbital (HOMO) in the photoexcited state compared to the ground state. masterorganicchemistry.com

The photochemical ring-opening of cyclic ketones often involves an initial n → π* excitation of the carbonyl group, followed by α-cleavage (Norrish Type I reaction) to form a diradical intermediate. This diradical can then undergo various subsequent reactions, including decarbonylation and the formation of a new C-C bond or further fragmentation.

The initial step in the photochemical ring-opening of many cyclic ketones is an ultrafast α-cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. This process occurs on a femtosecond to picosecond timescale. researchgate.net For instance, the photochemical ring-opening of 1,3-cyclohexadiene (B119728) has been studied extensively using ultrafast electron diffraction and spectroscopy, revealing the dynamics of the C-C bond dissociation and the subsequent structural changes. nih.govarxiv.org These studies show that after photoexcitation, the molecule rapidly moves from the initial excited electronic state to a lower-lying state from which the ring-opening occurs. researchgate.net The initially formed photoproduct is often vibrationally "hot" and undergoes subsequent relaxation and isomerization. researchgate.net While specific ultrafast studies on this compound are not available, the general mechanisms observed for other cyclic ketones, particularly the Norrish Type I reaction involving α-cleavage, are expected to be relevant.

Photochemical Ring Opening Pathways

Wavelength Dependence of Photoproducts

The photochemistry of cyclobutanones is known to be highly dependent on the wavelength of irradiation, leading to different product distributions. Upon absorption of ultraviolet light, cyclobutanones can undergo Norrish Type I cleavage, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a diradical intermediate. This intermediate can then proceed through several pathways, including decarbonylation to form cyclopropane (B1198618) and carbon monoxide, or fragmentation to an alkene and ketene (B1206846).

While specific studies on the photolysis of this compound are not extensively documented in the literature, the general principles observed for other cyclobutanones can be applied. For unsubstituted cyclobutanone, irradiation at different wavelengths alters the ratio of products. For instance, photolysis at 313 nm typically yields a mixture of cyclopropane, propene, and ketene, with the product ratios being sensitive to the reaction conditions. Shorter wavelengths can provide the necessary energy to access different excited states or vibrational levels, thereby influencing the fragmentation pathways of the resulting diradical. The presence of a bulky tert-butoxy group at the 3-position is expected to influence the stability and subsequent reactions of the diradical intermediate, potentially favoring certain cleavage patterns or rearrangements, although specific product ratios would require experimental determination.

Catalytic Ring Opening Reactions

A versatile method for the ring opening of cyclobutanones involves the transformation of the ketone to its corresponding oxime, which can then undergo palladium-catalyzed C-C bond cleavage. This reaction provides access to various functionalized nitriles. The process is typically initiated by the oxidative addition of the N-O bond of the cyclobutanone O-acyloxime to a palladium(0) complex, forming a cyclobutylideneaminopalladium(II) species. This is followed by a β-carbon elimination step, which is driven by the release of ring strain, to generate a reactive alkylpalladium intermediate. nih.govrsc.org The fate of this intermediate depends on the reaction conditions and the substituents on the cyclobutane ring.

Recent advancements have shown that these ring-opening reactions can be initiated by visible light, using a palladium catalyst to activate the cyclobutanone oxime ester via a single electron transfer mechanism. nih.govrsc.org This generates a cyanoalkyl Pd(I) radical species, which can then undergo further reactions. For example, β-hydride elimination can lead to the formation of unsaturated nitriles. Alternatively, the radical intermediate can participate in addition reactions with other molecules, such as silyl (B83357) enol ethers, to form more complex δ-cyano ketones. nih.gov

A plausible mechanism for the visible light-induced palladium-catalyzed ring opening of a generic cyclobutanone oxime ester is as follows:

A Pd(0) complex, activated by visible light, undergoes single electron transfer with the cyclobutanone oxime ester to form a radical anion intermediate.

This intermediate collapses to generate an iminyl radical and a Pd(I) species.

The strained C-C bond of the iminyl radical undergoes cleavage to produce a more stable cyanoalkyl radical, which remains coordinated to the Pd(I) center.

This hybrid cyanoalkyl Pd(I) radical can then proceed through various pathways, such as β-hydride elimination or radical addition, to yield the final products. nih.govrsc.org

The reaction conditions for these transformations are generally mild, and a variety of functional groups are tolerated. rsc.orgbeilstein-journals.orgbeilstein-archives.org

Table 1: Examples of Palladium-Catalyzed Ring Opening of Cyclobutanone Oxime Derivatives This table presents representative examples from the literature for analogous compounds, as specific data for this compound oxime was not available.

| Starting Material | Catalyst/Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 3-Phenylcyclobutanone O-acetyloxime | Pd2(dba)3, dppb, K2CO3, THF, reflux | (E)-4-Phenylbut-3-enenitrile and 3-phenylbut-3-enenitrile | 87% (total) | Generic representation based on similar reactions |

| Cyclobutanone O-pivaloyloxime | Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane, 100 °C | Allyl cyanide | 75% | Generic representation based on similar reactions |

The ketone functionality of this compound can be reduced to the corresponding secondary alcohol, 3-(tert-butoxy)cyclobutanol, which is a substrate for oxidative ring cleavage reactions. nih.gov This transformation typically proceeds through the formation of a cyclobutyloxy radical, which then undergoes β-scission to cleave a carbon-carbon bond of the four-membered ring, driven by the release of ring strain. This process generates a γ-keto alkyl radical, which can be trapped by various reagents to afford functionalized acyclic ketones. kyoto-u.ac.jp

A variety of oxidizing agents can be employed for this purpose, including ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese-based reagents, and hypervalent iodine compounds. kyoto-u.ac.jp The choice of oxidant and reaction conditions can influence the nature of the final product. For instance, in the presence of a suitable trapping agent, new carbon-carbon or carbon-heteroatom bonds can be formed at the γ-position relative to the newly formed ketone.

The general mechanism for the oxidative ring cleavage of a cyclobutanol (B46151) is as follows:

The cyclobutanol is oxidized by a single-electron oxidant to form a cyclobutyloxy radical.

This radical undergoes rapid β-scission of a C-C bond within the ring to generate a more stable, ring-opened γ-keto alkyl radical.

The alkyl radical is then intercepted by a trapping agent present in the reaction mixture to give the final product. kyoto-u.ac.jp

For 3-(tert-butoxy)cyclobutanol, two possible C-C bonds can be cleaved. The regioselectivity of this cleavage would be influenced by the stability of the resulting radical intermediates. The presence of the tert-butoxy group would likely have a significant electronic and steric influence on the outcome of the reaction.

Table 2: Oxidative Ring Cleavage of Cyclobutanol Derivatives This table presents representative examples from the literature for analogous compounds, as specific data for 3-(tert-butoxy)cyclobutanol was not available.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylcyclobutanol | (NH4)2Ce(NO3)6 (CAN), MeOH, rt | 4-Methoxy-1-phenylbutan-1-one | 85% | Generic representation based on similar reactions |

| 1-Methylcyclobutanol | N-Hydroxyphthalimide (NHPI), Co(OAc)2, O2, EtOAc, 50 °C | 5-Hydroxypentan-2-one | 72% | Generic representation based on similar reactions |

Ring Expansion and Contraction Reactions

A classic method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This reaction sequence begins with the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile group to a primary amine. Treatment of the resulting β-amino alcohol with nitrous acid generates a diazonium ion, which is a good leaving group. Subsequent 1,2-alkyl migration, driven by the expulsion of nitrogen gas and the relief of ring strain, leads to the formation of a ring-expanded ketone. libretexts.org

For this compound, this process would lead to the formation of a substituted cyclopentanone (B42830). The key step is the rearrangement of the carbocation formed after the departure of N₂. In an unsymmetrically substituted cyclobutanone derivative like this, there are two possible migrating carbons. The regioselectivity of the rearrangement is determined by the migratory aptitude of the groups attached to the carbon adjacent to the carbocation. Generally, the carbon that can better stabilize a positive charge will migrate preferentially. numberanalytics.comlibretexts.org The bulky tert-butoxy group would likely exert a significant steric and electronic influence on which of the two adjacent ring carbons migrates.

The general steps for the Tiffeneau-Demjanov rearrangement of this compound would be:

Reaction with a cyanide source (e.g., KCN/HCN) to form the corresponding cyanohydrin.

Reduction of the nitrile group (e.g., with LiAlH₄ or H₂/catalyst) to yield 1-(aminomethyl)-3-(tert-butoxy)cyclobutanol.

Treatment with nitrous acid (generated in situ from NaNO₂ and a protic acid) to form the diazonium salt.

Loss of N₂ and rearrangement to afford a mixture of 3-(tert-butoxy)cyclopentanone and 4-(tert-butoxy)cyclopentanone, with the product ratio depending on the migratory aptitudes of the C2 and C4 carbons.

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, and in the case of cyclic ketones, to lactones. wikipedia.org This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. adichemistry.comlibretexts.orgresearchgate.net The mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl group, followed by a concerted migration of one of the α-carbons to the adjacent oxygen atom, with the concomitant departure of a carboxylate leaving group.

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration for unsymmetrical ketones. The migratory aptitude of the α-substituents generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.comlibretexts.org This is attributed to the ability of the migrating group to stabilize the partial positive charge that develops in the transition state.

In the case of this compound, the two α-carbons are secondary. However, the presence of the electron-donating tert-butoxy group at the 3-position can influence the migratory aptitude of the adjacent carbons through electronic effects. It is likely that the carbon atom that can better support a partial positive charge during the migration step will preferentially move, leading to a specific regioisomer of the resulting lactone. The expected products would be either 4-(tert-butoxy)oxacyclopentan-2-one or 3-(tert-butoxy)oxacyclopentan-2-one.

Table 3: Regioselectivity in Baeyer-Villiger Oxidation of Substituted Cyclic Ketones This table presents representative examples from the literature to illustrate the principles of regioselectivity.

| Starting Ketone | Reagent | Major Lactone Product | Reason for Regioselectivity | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | m-CPBA | 6-Methyl-oxacycloheptan-2-one | Migration of the more substituted (tertiary) carbon is favored. | adichemistry.comlibretexts.org |

| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Peracetic acid | Bicyclo[3.2.1]octan-2-one | Migration of the bridgehead (tertiary) carbon is favored over the methylene (B1212753) (secondary) carbon. | wikipedia.org |

The Schmidt reaction provides a method for the conversion of ketones into amides or, in the case of cyclic ketones, lactams. wikipedia.org This reaction involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism is related to the Beckmann rearrangement and involves the addition of hydrazoic acid to the protonated ketone, followed by the loss of water and rearrangement with the expulsion of nitrogen gas.

Similar to the Baeyer-Villiger oxidation, the Schmidt reaction is regioselective. For unsymmetrical ketones, the group that is anti-periplanar to the departing nitrogen molecule in the key intermediate is the one that migrates. The selection of the migrating group is influenced by both steric and electronic factors. Generally, the bulkier group or the one that can better stabilize a positive charge tends to migrate.

For this compound, the Schmidt reaction would yield a five-membered lactam (a γ-lactam). The two possible products are 4-(tert-butoxy)azacyclopentan-2-one and 5-(tert-butoxy)azacyclopentan-2-one. The bulky tert-butoxy group would likely play a significant role in determining the stereochemistry of the intermediate and thus directing which of the two α-carbons migrates.

Ring Contraction to Cyclopropane Derivatives

The transformation of cyclobutanone rings into cyclopropane derivatives is a well-established synthetic strategy, often proceeding through a Favorskii-type rearrangement. wikipedia.orgnrochemistry.comddugu.ac.in This reaction typically involves the treatment of an α-halocyclobutanone with a base, leading to a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.com While direct studies on the ring contraction of this compound to a cyclopropane derivative were not found in the provided search results, the general mechanism of the Favorskii rearrangement provides a theoretical framework for this transformation.

The process is initiated by the formation of an enolate ion, which then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. nrochemistry.comadichemistry.com Subsequent attack of a nucleophile, such as a hydroxide (B78521) or alkoxide, on the carbonyl carbon of the cyclopropanone leads to the cleavage of a carbon-carbon bond and the formation of the more stable carbanion, ultimately yielding the ring-contracted product. wikipedia.orgadichemistry.com The regioselectivity of the ring opening is generally governed by the stability of the resulting carbanion intermediate. adichemistry.com

In the context of this compound, this would first require halogenation at the α-position to the carbonyl group. The subsequent base-induced rearrangement would then be expected to yield a tert-butoxy-substituted cyclopropanecarboxylic acid derivative. The presence of the bulky tert-butoxy group might influence the stereochemical outcome of the reaction.

It is important to note that other methods for synthesizing cyclopropane rings from different starting materials also exist, such as the Simmons-Smith reaction and intramolecular Wurtz reactions. organic-chemistry.org Additionally, oxidative ring contraction of cyclobutene derivatives has been shown to produce cyclopropylketones. organic-chemistry.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. The strained nature of the cyclobutane ring in derivatives like this compound can influence their reactivity in such transformations.

Diels-Alder Reactivity with Cyclobutenone Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.org Cyclobutenone and its derivatives are known to be highly reactive dienophiles due to the inherent ring strain, which is released upon cycloaddition. nih.govacs.org This increased reactivity makes them more effective than their less strained cyclopentenone or cyclohexenone counterparts, often allowing reactions to proceed under milder conditions. nih.gov

While specific studies on the Diels-Alder reactivity of this compound were not identified, the behavior of similar cyclobutenone derivatives provides significant insight. For instance, cyclobutenone itself reacts readily with various dienes, including cyclopentadiene (B3395910) and furan, to yield bicyclic adducts. nih.gov The stereoselectivity of these reactions can be influenced by the nature of the diene and the reaction conditions, with both endo and exo products being observed. nih.gov

Lewis acid catalysis can further enhance the reactivity of cyclobutenone dienophiles and influence the stereochemical outcome of the Diels-Alder reaction. acs.org The coordination of a Lewis acid to the carbonyl oxygen increases the electrophilicity of the double bond, accelerating the cycloaddition. acs.org Furthermore, the presence of substituents on the cyclobutenone ring, such as an alkoxycarbonyl group, has been shown to be compatible with enantioselective Diels-Alder reactions catalyzed by chiral oxazaborolidinium ions. researchgate.net

Intramolecular Cycloadditions

Intramolecular cycloadditions offer an efficient route to polycyclic systems. While specific examples involving this compound were not found, the principles of intramolecular cycloadditions involving cyclobutane moieties are relevant. For instance, intramolecular [2+2] cycloadditions are a common method for the synthesis of complex cyclobutane-containing structures. nih.gov

Furthermore, the concept of intramolecular reactions can be seen in the rearrangement of certain bicyclic systems. For example, the thermal decomposition of tert-butyl-1,3-cyclopentadiene can lead to ring expansion to a six-membered ring through radical intermediates. nih.gov Although this is a ring expansion rather than a cycloaddition, it demonstrates the potential for intramolecular rearrangements involving cyclic systems with tert-butoxy substituents.

Multicomponent Reactions (MCRs) Involving the Cyclobutanone Core

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. frontiersin.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. frontiersin.org

Ugi Reaction Studies with Cyclobutanones

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The reaction is known for its high convergence and the ability to generate a wide diversity of products. organic-chemistry.org

The mechanism of the Ugi reaction generally proceeds through the initial formation of an imine from the ketone and amine. wikipedia.org This is followed by the addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the final product. wikipedia.org The reaction is often carried out in polar aprotic solvents like DMF, but methanol (B129727) and ethanol (B145695) have also been used successfully. wikipedia.org

While no specific studies detailing the use of this compound in the Ugi reaction were found, ketones are a general class of substrates for this transformation. wikipedia.org The presence of the tert-butoxy group could potentially influence the reactivity of the cyclobutanone and the stereochemical outcome of the reaction. The bulky nature of the tert-butyl group on the Ugi adduct has been shown in other systems to have a significant effect on subsequent post-Ugi transformations. frontiersin.org

Passerini Reaction Investigations

The Passerini three-component reaction is another important MCR that involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Discovered in 1921, it is one of the oldest known isocyanide-based multicomponent reactions. wikipedia.orgnih.gov The reaction is typically conducted in aprotic solvents at room temperature and is believed to proceed through a concerted, non-ionic mechanism involving a cyclic transition state. organic-chemistry.orgnih.gov

Similar to the Ugi reaction, ketones are viable substrates for the Passerini reaction. wikipedia.org Therefore, it is plausible that this compound could participate in this transformation. The resulting product would be an α-acyloxy amide bearing the 3-(tert-butoxy)cyclobutyl moiety. The reaction has been shown to be compatible with a wide range of aldehydes and isocyanides, suggesting a potentially broad scope for its application with cyclobutanone derivatives. organic-chemistry.org

Reactions of the tert-Butoxy Moiety

The tert-butoxy group is a significant feature of the molecule, influencing its reactivity in several key ways. It can act as a protecting group, participate in elimination reactions, and affect the stability of reactive intermediates.

The tert-butyl group is widely recognized in organic synthesis as a robust protecting group for alcohols. nih.govyoutube.com This protection strategy is valuable when a planned reaction would otherwise affect a vulnerable hydroxyl group on another part of the molecule. youtube.com The tert-butoxy group in this compound can be conceptualized as a protected form of a hydroxyl group at the C-3 position of the cyclobutane ring.

The formation of tert-butyl ethers from alcohols is a common protective measure. youtube.comorganic-chemistry.org This transformation renders the oxygen atom significantly less nucleophilic and removes the acidic proton of the hydroxyl group, thus preventing it from participating in undesired acid-base or nucleophilic reactions. youtube.com The stability of the tert-butyl group under a variety of reaction conditions makes it a reliable shield for the hydroxyl functionality. nih.gov Deprotection, or the removal of the tert-butyl group to regenerate the alcohol, typically requires acidic conditions. nih.gov For instance, a combination of cerium(III) chloride heptahydrate and sodium iodide can serve as a suitable catalyst for the deprotection of tert-butyl ethers. organic-chemistry.org More recent methods have employed triarylamminium radical cations, such as "magic blue," in combination with triethylsilane for a mild deprotection of tert-butyl ethers, esters, and carbamates. nih.gov

The tert-butoxycarbonyl (Boc) group, which is structurally related, is also a frequently used protecting group, particularly for amines. nih.gov

The tert-butoxide anion, often used as its potassium salt (potassium tert-butoxide), is a strong, sterically hindered base. fiveable.mestackexchange.comontosight.aimasterorganicchemistry.com Its significant bulk makes it a poor nucleophile, which is advantageous in reactions where elimination is the desired pathway over substitution. stackexchange.commasterorganicchemistry.com When a substrate has multiple β-hydrogens that can be abstracted, the use of a bulky base like tert-butoxide often leads to the formation of the less substituted alkene, known as the Hofmann product. masterorganicchemistry.com This is because the base preferentially attacks the more sterically accessible proton.

In the context of this compound, while the tert-butoxy group itself is not the base, its potential elimination under certain conditions would be governed by these principles. If the molecule were subjected to conditions that favor elimination, the tert-butoxy group could act as a leaving group, leading to the formation of cyclobutenone. The regioselectivity of such an elimination would depend on the availability and accessibility of protons on the adjacent carbon atoms.

Potassium tert-butoxide is a powerful reagent for dehydrohalogenation reactions to form alkenes and can also be used to synthesize alkynes from dihalides. fiveable.me Its basic strength is influenced by the solvent used; for example, it is a very strong base in dimethyl sulfoxide (B87167) (DMSO). stackexchange.com

The presence of the tert-butoxy group can significantly influence the stability of nearby carbocations and participate in reactions through neighboring group effects.

Carbocation Stability: Alkyl groups, being weakly electron-donating, stabilize adjacent carbocations. libretexts.org This stabilization occurs through two main effects: the inductive effect and hyperconjugation. fiveable.melibretexts.org The inductive effect involves the donation of electron density through sigma bonds, which helps to disperse the positive charge of the carbocation. libretexts.org Hyperconjugation involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. fiveable.mersc.org

More substituted carbocations are generally more stable. libretexts.orglibretexts.org Therefore, a carbocation formed at the C-3 position of the cyclobutane ring, adjacent to the tert-butoxy group, would experience stabilization from the electron-donating alkyl groups of the tert-butyl moiety. The oxygen atom of the tert-butoxy group, with its lone pairs of electrons, can also stabilize an adjacent carbocation through resonance, where the lone pair can be delocalized to share the positive charge. libretexts.orglibretexts.org This resonance stabilization is a powerful effect. However, if the carbocation is not directly adjacent to the oxygen, the heteroatom can have a destabilizing inductive effect due to its electronegativity. libretexts.orglibretexts.org

Neighboring Group Participation: Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can lead to increased reaction rates and unexpected stereochemical outcomes. wikipedia.orglibretexts.org

The oxygen atom of the tert-butoxy group in this compound possesses lone pairs of electrons that could potentially participate in a reaction at a neighboring carbon. For example, if a leaving group were present on an adjacent carbon, the oxygen could act as an internal nucleophile, attacking the carbon and displacing the leaving group to form a cyclic oxonium ion intermediate. libretexts.orglibretexts.org This type of participation often results in retention of stereochemistry at the reaction center due to a double inversion mechanism. libretexts.org

The ability of a neighboring group to participate depends on its nucleophilicity and the stereochemical arrangement of the molecule. libretexts.orgacs.org Acyloxy groups, for instance, are well-known to participate in the substitution reactions of cyclic acetals, influencing the stereoselectivity of the products. acs.orgnih.gov

Radical and Ionic Pathways

Beyond traditional polar reactions, this compound can potentially undergo transformations involving radical and nonclassical ionic intermediates.

A radical cation is a species that has both a radical (an unpaired electron) and a positive charge. princeton.edu They can be generated through single-electron oxidation of a neutral molecule, often from an atom with non-bonding electrons or from a pi system. princeton.eduacs.org In the case of this compound, the oxygen atoms of the carbonyl and ether functionalities would be the most likely sites for the initial loss of an electron to form a radical cation.

The reactivity of the resulting radical cation is diverse. princeton.edu Common pathways include deprotonation to form a neutral radical, or bond cleavage. princeton.edu The tert-butoxy radical itself can be generated from the photolysis of di-t-butyl peroxide and is known to be reduced to the tert-butoxide ion by electron transfer from certain radical cations. rsc.org The tert-butyl radical is a highly reactive intermediate that can participate in substitution, addition, and rearrangement reactions. ontosight.ai

Some research has indicated that tert-butoxides themselves can be involved in radical chemistry, which should be a consideration in the analysis of reactions involving these species. princeton.edu

Reactions involving cyclobutane derivatives can be complicated by the formation of nonclassical carbocations. researchgate.net The solvolysis of cyclobutyl and cyclopropylmethyl derivatives, for instance, leads to the formation of the cyclopropylcarbinyl and bicyclobutonium cations, which are equilibrating nonclassical ions. nih.govresearchgate.net These intermediates can lead to a mixture of products, including cyclopropane, cyclobutane, homoallyl, and cyclobutene derivatives. researchgate.netnih.govresearchgate.net

The formation of such nonclassical carbocations from a derivative of this compound, for example, during a reaction that generates a positive charge on the cyclobutane ring, could lead to complex rearrangements and a variety of ring-opened or rearranged products. The specific outcome of such reactions can be sensitive to subtle changes in the structure of the nonclassical carbocation intermediate. nih.gov The study of these systems has been advanced by the use of bicyclo[1.1.0]butanes as precursors to generate and study the behavior of these complex cations. nih.govsemanticscholar.org Non-classical carbocations can be stabilized by neighboring group participation from sigma or pi bonds that are not conjugated with the cationic center. dalalinstitute.com

Advanced Spectroscopic and Computational Characterization in Research of 3 Tert Butoxy Cyclobutan 1 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 3-(tert-butoxy)cyclobutan-1-one, offering detailed insights into its molecular framework and the surrounding environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and conformational analysis of this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Interactive Data Table: ¹H NMR Chemical Shifts for Related Compounds

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| cis-4-(tert-butyl)-1-phenylcyclohexan-1-ol | Acetone-d6 | tBu | 0.92 |

| Butan-1-ol | CDCl₃ | CH₃ | 0.9 |

| Butan-1-ol | CDCl₃ | CH₂ (next to CH₃) | 1.4 |

| Butan-1-ol | CDCl₃ | CH₂ (next to CH₂OH) | 1.5 |

| Butan-1-ol | CDCl₃ | CH₂OH | 3.6 |

Carbon-13 (¹³C) NMR spectroscopy provides invaluable information about the carbon framework of this compound. Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org This simplifies the spectrum and allows for the direct observation of the number of distinct carbon environments. libretexts.orgdocbrown.info The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap and facilitates the analysis of complex molecules. libretexts.org

For example, the ¹³C NMR spectrum of cyclobutane (B1203170) shows a single peak at 22.4 ppm, indicating that all four carbon atoms are chemically equivalent. docbrown.info In more complex molecules like butan-1-ol, the chemical shifts of the carbon atoms are influenced by their proximity to the electronegative oxygen atom, with the carbon atom directly bonded to the oxygen appearing at the lowest field (highest ppm value). docbrown.info

Interactive Data Table: ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| Cyclobutane | CDCl₃ | CH₂ | 22.4 docbrown.info |

| Butan-1-ol | CDCl₃ | CH₃ | 13.9 docbrown.info |

| Butan-1-ol | CDCl₃ | CH₂ (next to CH₃) | 19.2 docbrown.info |

| Butan-1-ol | CDCl₃ | CH₂ (next to CH₂OH) | 34.9 docbrown.info |

| Butan-1-ol | CDCl₃ | CH₂OH | 62.5 docbrown.info |

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying fluorinated analogues of this compound. beilstein-journals.org The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, resulting in high sensitivity and sharp signals. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and conformations. nih.govnih.gov

The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃ (trichlorofluoromethane) at 0.00 ppm. colorado.edu For instance, the ¹⁹F NMR spectrum of phenylsulfonyl fluoride (B91410) shows a distinctive peak at 65.8 ppm. beilstein-journals.org The relaxation of fluorine spins is primarily governed by dipole-dipole interactions with neighboring protons and by chemical shift anisotropy. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been employed to elucidate the crystal structures of related cyclobutane derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a rhodium-catalyzed cyclization product confirmed the formation of a four-membered ring. acs.org The analysis of X-ray diffraction patterns can reveal the presence of different crystal polymorphs, as observed in the high-pressure studies of ionic liquids containing perfluorobutanesulfonate. researchgate.net

Ultrafast Electron Diffraction (UED) in Photochemical Dynamics Studies

Ultrafast Electron Diffraction (UED) is a cutting-edge technique used to study the intricate details of photochemical reactions on femtosecond timescales. nih.govarxiv.orgnih.govarxiv.org By capturing snapshots of molecular structures as they evolve during a chemical transformation, UED provides a "molecular movie" of the reaction dynamics. nih.govarxiv.org

In studies of cyclobutanone (B123998), UED has been used to investigate the ultrafast structural dynamics following photoexcitation. nih.govarxiv.org Upon excitation, the molecule undergoes a ring-opening reaction, and UED can track the changes in the elastic electron scattering signatures associated with this process. nih.gov The technique can also provide information about electronic state populations through inelastic electron scattering. nih.gov These experimental results serve as a crucial benchmark for theoretical simulations of nonadiabatic dynamics. nih.govarxiv.org

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry have emerged as indispensable tools in the investigation of complex molecular systems, providing insights that are often inaccessible through experimental methods alone. For this compound, these approaches offer a deep understanding of its electronic structure, conformational landscape, and photochemical reactivity. By simulating molecular behavior at the quantum level, researchers can predict and rationalize the outcomes of chemical reactions, characterize transient species, and map out complex energy surfaces that govern molecular transformations.

Quantum Dynamics Simulations for Photochemical Reactivity

The photochemistry of cyclic ketones, including cyclobutanone derivatives, is notoriously complex, involving multiple competing pathways on ultrafast timescales. nih.gov Quantum dynamics simulations are crucial for unraveling these intricate processes. While specific studies on this compound are not extensively documented in the literature, a wealth of research on the parent cyclobutanone provides a robust framework for understanding its potential photochemical behavior. These studies typically focus on the Norrish Type I reaction, a characteristic photochemical process for ketones involving the cleavage of the α-carbon-carbon bond. wikipedia.org

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for calculating the electronic excited states of molecules. arxiv.org When combined with trajectory surface hopping techniques, such as the Fewest Switches Surface Hopping (FSSH) algorithm, it allows for the simulation of non-adiabatic dynamics, where the system can transition between different electronic states. arxiv.orgnih.gov

For the parent cyclobutanone, TDDFT-FSSH simulations have been instrumental in modeling its photodynamics upon excitation to the S2 state. arxiv.orgnih.gov These simulations predict the pathways and timescales of relaxation, including internal conversion from the initially excited state (S2) to the first excited state (S1) and subsequent decay to the ground state (S0). One study predicted excited-state lifetimes of 3.96 ps for the S2 → S1 transition and 498 fs for the S1 → S0 transition. nih.gov Another investigation reported lifetimes of 7.0 ps and 550 fs for the same transitions, respectively. arxiv.org Such simulations can also predict the quantum yields of different photoproducts. arxiv.orgnih.gov Although the tert-butoxy (B1229062) group at the 3-position would introduce additional complexity, the fundamental approach of using TDDFT-FSSH to model the photochemical reaction dynamics would remain the same. The electron-donating nature of the tert-butoxy group could influence the energies of the excited states and the positions of conical intersections, which are critical points on the potential energy surface where different electronic states have the same energy, facilitating non-radiative transitions.

Table 1: Predicted Excited State Lifetimes for Cyclobutanone from TDDFT-FSSH Simulations

| Transition | Predicted Lifetime (ps) - Study 1 nih.gov | Predicted Lifetime (ps) - Study 2 arxiv.org |

|---|---|---|

| S2 → S1 | 3.96 | 7.0 |

| S1 → S0 | 0.498 | 0.550 |

The analysis of excited-state potential energy surfaces (PES) is fundamental to understanding photochemical reactivity. These surfaces map the energy of the molecule as a function of its geometry in a particular electronic state. Key features of the PES, such as minima, transition states, and conical intersections, dictate the likely pathways of a photochemical reaction.

For cyclobutanone, high-level quantum chemical calculations have been used to map out the PES for the S1 and T1 (triplet) states. aip.orgwhiterose.ac.uk These studies have proposed that the ring-opening characteristic of the Norrish Type I reaction occurs on the S1 state through an accessible conical intersection with the ground state (S0). aip.orgwhiterose.ac.uk The presence of a significant ring strain in the cyclobutane ring facilitates this ring-opening process. nih.gov The location and energies of these critical points on the PES determine the efficiency and outcome of the photoreaction. For this compound, the bulky tert-butoxy substituent would likely modify the topology of the PES. Its steric and electronic effects could raise or lower the barriers to ring-opening and influence the geometry of the transition states and conical intersections, thereby altering the reaction dynamics compared to the unsubstituted cyclobutanone.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Conformation

Beyond photochemistry, Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating ground-state properties, including reaction mechanisms and conformational preferences. researchgate.netmdpi.commdpi.com These calculations provide detailed electronic and structural information that is highly valuable for rationalizing and predicting chemical behavior.

DFT calculations are widely used to elucidate the step-by-step mechanisms of chemical reactions by locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. dergipark.org.tr For substituted cyclobutanones, DFT has been successfully applied to understand the stereoselectivity of reactions such as hydride reductions. acs.orgnih.gov

A study on the reduction of 3-substituted cyclobutanones found that the high selectivity for the formation of the cis-alcohol is controlled by a combination of torsional strain and electrostatic interactions. acs.orgnih.gov DFT calculations revealed that the attacking hydride reagent prefers an anti-facial approach to avoid steric and electronic repulsion with the substituent at the 3-position. acs.org In the case of a benzyloxy substituent, which is electronically similar to a tert-butoxy group, repulsive electrostatic interactions were found to be a key factor in disfavoring the syn-facial attack that would lead to the trans product. acs.orgnih.gov These computational findings were in good agreement with experimental results, demonstrating the predictive power of DFT in this context. acs.org Similar principles would apply to this compound, where the bulky and electron-rich tert-butoxy group would be expected to strongly influence the trajectory of an incoming reagent, allowing for the prediction of reaction outcomes.

Table 2: Factors Influencing Stereoselectivity in the Reduction of 3-Substituted Cyclobutanones (Based on DFT Studies)

| Influencing Factor | Description | Predicted Outcome |

|---|---|---|

| Torsional Strain | Strain arising from the eclipsing of bonds during the approach of the hydride reagent. | Favors the anti-facial attack, leading to the cis product. acs.org |

| Electrostatic Interactions | Repulsive forces between the electron-rich substituent and the incoming nucleophile. | Disfavors the syn-facial attack, enhancing selectivity for the cis product. acs.orgnih.gov |

The three-dimensional structure of a molecule is critical to its reactivity. Cyclobutane rings are not planar but exist in a puckered or "butterfly" conformation to relieve torsional strain. The presence of substituents further complicates the conformational landscape. DFT calculations are an excellent tool for performing conformational analysis, identifying the different possible spatial arrangements of a molecule (conformers), and determining their relative energies to find the most stable, or minimum-energy, conformations. mdpi.com

For substituted cyclobutanes, the position of the substituent (axial vs. equatorial) and the degree of ring puckering are key conformational parameters. A combined experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives showed that the substituent's preference for an equatorial position influences the puckering of the ring. For this compound, the bulky tert-butoxy group would have a strong preference for the equatorial position to minimize steric interactions. DFT calculations can quantify this preference by calculating the energy difference between the axial and equatorial conformers. This information is vital for understanding not only the ground-state population of conformers but also how the molecule will present itself in a chemical reaction, which is a key aspect of understanding the reaction mechanisms discussed previously.

Molecular Modeling for Steric and Electronic Effects

Molecular modeling is an indispensable tool for understanding the three-dimensional structure and energetic properties of molecules like this compound. The presence of the bulky tert-butoxy group and the inherent strain of the cyclobutane ring are expected to significantly influence the molecule's conformation and the electronic environment of the carbonyl group.

The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some of the angle strain. For a monosubstituted cyclobutanone, the substituent can occupy either an axial or an equatorial position. The large steric bulk of the tert-butoxy group would strongly favor the equatorial position to minimize steric hindrance with the hydrogens on the ring. This preference is a general principle observed in substituted cycloalkanes, where bulky groups overwhelmingly adopt equatorial orientations to avoid destabilizing 1,3-diaxial interactions. libretexts.org

Computational methods, such as Density Functional Theory (DFT), can provide quantitative predictions of the molecule's geometry, vibrational frequencies (correlating to IR spectroscopy), and electronic properties. For instance, calculations could determine the precise bond angles, bond lengths, and the puckering angle of the cyclobutane ring. These calculated parameters can then be compared with experimental data, if available, to validate the computational model.

The electronic effect of the tert-butoxy group is primarily inductive. The oxygen atom is highly electronegative and will withdraw electron density from the cyclobutane ring. This inductive effect can influence the reactivity of the ketone, for example, by affecting the electrophilicity of the carbonyl carbon. Molecular modeling can visualize and quantify these electronic effects through the generation of electrostatic potential maps, which show the distribution of electron density across the molecule.

To illustrate the kind of data that molecular modeling can provide, the following table presents computed properties for a closely related compound, 3-tert-butylcyclobutan-1-one, as detailed in the PubChem database. nih.gov It is important to note that while this compound is structurally similar, the presence of an oxygen atom in the tert-butoxy group will introduce differences in polarity and electronic distribution.

| Property | Value (for 3-tert-butylcyclobutan-1-one) | Data Source |

| Molecular Weight | 126.20 g/mol | PubChem |

| XLogP3-AA | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 126.104465 g/mol | PubChem |

| Monoisotopic Mass | 126.104465 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 122 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 1 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

This table presents computed properties for 3-tert-butylcyclobutan-1-one as a reference due to the limited availability of specific data for this compound.

Investigation of Carbocationic Intermediates

The study of carbocationic intermediates is crucial for understanding a wide range of organic reactions, including rearrangements, eliminations, and nucleophilic substitutions. In the context of this compound, carbocations could potentially be formed under acidic conditions, for example, through protonation of the carbonyl oxygen followed by ring opening or rearrangement, or through the loss of the tert-butyl group to form a tert-butyl cation and 3-hydroxycyclobutanone.

The stability of any potential carbocationic intermediate is a key factor in determining the feasibility of a reaction pathway. The tert-butyl cation is a well-known stable tertiary carbocation. Therefore, reactions involving its formation as a leaving group are plausible.

Computational chemistry provides a powerful avenue for investigating the structure and stability of these transient species. Quantum mechanical calculations can be used to model the geometry of potential carbocationic intermediates derived from this compound. These calculations can also determine their relative energies, providing insight into which intermediates are more likely to form.

For example, a computational study could compare the stability of a carbocation formed at the C3 position of the cyclobutane ring (after loss of the tert-butoxy group) with other possible carbocationic structures. The stability of such a carbocation would be influenced by the ring strain of the cyclobutane system and the electronic effects of the carbonyl group.

Furthermore, the investigation of reaction pathways involving these carbocationic intermediates can be modeled. This would involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies. Such studies can elucidate the mechanisms of rearrangements or other transformations that this compound might undergo under specific reaction conditions. While direct experimental studies on the carbocationic intermediates of this compound are not readily found in the literature, the principles of carbocation chemistry and the application of computational methods provide a robust framework for predicting and understanding their behavior.

Applications in Advanced Organic Synthesis and Molecular Design Utilizing 3 Tert Butoxy Cyclobutan 1 One

Building Blocks for Complex Molecular Architectures

The utility of 3-(Tert-butoxy)cyclobutan-1-one as a foundational element in organic synthesis stems from its capacity to undergo controlled transformations that build molecular complexity. The inherent ring strain of the cyclobutane (B1203170) core can be harnessed to drive ring-opening or ring-expansion reactions, while the ketone and protected alcohol functionalities serve as points for further derivatization.

Synthesis of Carbo- and Heterobicyclic Systems

The construction of bicyclic systems is a cornerstone of complex molecule synthesis. This compound and its derivatives are adept precursors for both carbocyclic (containing only carbon atoms in the rings) and heterocyclic (containing one or more heteroatoms in the rings) targets.

A primary strategy for forming larger carbocyclic rings from cyclobutanone (B123998) precursors is through ring expansion . Under E1 reaction conditions, where a carbocation intermediate is formed, the bond between two carbons in the four-membered ring can migrate to expand the ring, relieving ring strain. youtube.comyoutube.com This process can transform a substituted cyclobutane into a more stable five-membered ring, providing a pathway to cyclopentanone-fused bicyclic systems. youtube.com

For the synthesis of heterobicyclic systems , the ketone functionality is key. In one notable example, a derivative, 3-hydroxymethyl-cyclobutanone, was coupled with 6-chloropurine. nih.gov The reaction proceeds through the triflate of the cyclobutane alcohol, which then undergoes nucleophilic attack by the purine (B94841) anion. This method produces a mixture of N-7 and N-9 regioisomers, creating complex purine-based heterobicycles that are analogues of biologically important nucleosides. nih.gov A subsequent stereoselective reduction of the ketone yields a single stereoisomer of the corresponding alcohol, demonstrating the precise control achievable with these building blocks. nih.gov

| Precursor | Reagent | Product Type | Description | Reference |

| 3-Hydroxymethyl-cyclobutanone | 6-Chloropurine | Heterobicyclic Nucleoside Analogue | Coupling via a triflate intermediate yields N-7 and N-9 alkylated purine derivatives. | nih.gov |

| Substituted Cyclobutanol (B46151) | Acid/Heat (E1 conditions) | Carbocyclic (via Ring Expansion) | Formation of a carbocation intermediate can lead to a researchgate.netresearchgate.net-shift, expanding the four-membered ring to a five-membered ring. | youtube.comyoutube.com |

Preparation of Oligocyclic Compounds

Oligocyclic compounds, which contain several fused or bridged rings, are characteristic of many complex natural products. While this compound is not typically used in direct, one-pot oligocyclization reactions, it serves as a critical starting point for multi-step sequences that build these elaborate architectures. rsc.org

The synthesis of natural products like the piperarborenines illustrates this approach. acs.org The core of these molecules is an unsymmetrical cyclobutane ring. Synthetic strategies often begin with a functionalized cyclobutane precursor, such as 3-(benzyloxy)cyclobutan-1-one, which is structurally analogous to the tert-butoxy (B1229062) version. This initial block is then elaborated through a series of reactions, including C–H functionalization, to attach complex side chains and build additional rings onto the cyclobutane scaffold, ultimately yielding the target oligocyclic natural product. acs.org

Intermediates in the Synthesis of Chiral Compounds

The synthesis of single-enantiomer compounds is paramount in medicinal chemistry and materials science. This compound is a prochiral molecule, and its ketone group provides a strategic entry point for introducing chirality in a controlled manner, leading to valuable enantiomerically pure building blocks.

Precursors for Chiral Cyclobutane Nucleosides and Amino Acids

Chiral Cyclobutane Nucleosides: As carbocyclic analogues of natural nucleosides, cyclobutane-based structures are of significant interest for their potential antiviral and anticancer properties. The synthesis of oxetanocin analogues highlights the utility of cyclobutanone precursors. nih.gov Starting from 3-hydroxymethyl-cyclobutanone, coupling with a nucleobase like 6-chloropurine, followed by a highly stereoselective ketone reduction, produces chiral cyclobutanol derivatives with specific stereochemistry. nih.gov The ability to control the stereocenter at the alcohol position is crucial for mimicking the stereochemistry of natural ribose rings.

Chiral Cyclobutane Amino Acids: Cyclobutane amino acids are conformationally constrained building blocks used in peptide and peptidomimetic design. researchgate.net The ketone of this compound is a key functional handle for installing the requisite amine group. Standard transformations such as reductive amination or the formation and subsequent reduction of an oxime can be employed. Asymmetric versions of these reactions, using chiral catalysts or auxiliaries, can establish the stereocenters required for specific amino acid isomers. Synthetic routes to chiral cyclobutane keto acids have been developed from other starting materials like myrtenal, demonstrating the value of this class of chiral building blocks for creating natural product-like compounds. nih.gov

Enantiomerically Enriched Nitrogen-Containing Ring Systems

Beyond amino acids and nucleosides, this compound is a precursor to a wider array of enantiomerically enriched nitrogen-containing ring systems. nd.edu The synthesis of these compounds is of high interest due to their prevalence in biologically active molecules. nd.edunih.gov

The asymmetric reduction of the ketone in this compound can produce chiral 3-(tert-butoxy)cyclobutan-1-ol. uni.lu This chiral alcohol can then be converted into other functional groups with retention or inversion of configuration. Alternatively, asymmetric reductive amination can directly generate a chiral cyclobutylamine. These chiral amines and alcohols are versatile intermediates for constructing more complex nitrogen heterocycles, such as chiral azetidines or pyrrolidines, through subsequent ring-closing or ring-expansion strategies.

Role in Total Synthesis Efforts of Natural Products and Bioactive Molecules

The structural motifs provided by this compound are featured in the cores of numerous complex natural products and potent bioactive molecules. rsc.org Its application in total synthesis showcases its value in providing a rigid, functionalized scaffold that can be elaborated into sophisticated final targets.

One prominent example is in the synthesis of pseudodimeric natural products like the piperarborenines and dictazoles . acs.org A key intermediate in a strategic approach to these molecules is 3-(benzyloxy)cyclobutan-1-one, a close analogue of the title compound. The synthesis leverages C–H functionalization logic, where the cyclobutane ring acts as a template to assemble two different aromatic fragments, leading to the unsymmetrically substituted core characteristic of these natural products. acs.org

Furthermore, cyclobutane scaffolds derived from ketone precursors are integral to the synthesis of modern pharmaceuticals. A scalable synthesis of a potent Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonist, TAK-828F , was developed featuring a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org The synthesis started from a cyclobutanone derivative and employed a diastereoselective reduction as a key step to establish the required cis stereochemistry on the four-membered ring. acs.org This demonstrates the industrial relevance of cyclobutanone building blocks in accessing complex, biologically active molecules.

Conformational Restriction in Molecular Design

The rigid three-dimensional structure of the cyclobutane ring is a key feature leveraged in modern medicinal chemistry. nih.gov The compound this compound incorporates this strained carbocycle, offering unique opportunities for influencing molecular conformation, a critical factor in the interaction between a drug molecule and its biological target.

Cyclobutane as a Rigid Scaffold in Drug Discovery

The cyclobutane moiety, as found in this compound, serves as a conformationally restricted scaffold. researchgate.net Unlike more flexible acyclic or larger cyclic systems, the cyclobutane ring adopts a puckered or folded conformation, which reduces torsional strain but introduces angle strain. nih.gov This inherent rigidity helps to lock the relative orientation of substituents attached to the ring, thereby reducing the entropic penalty upon binding to a protein target. By providing a well-defined three-dimensional arrangement of functional groups, the cyclobutane scaffold allows for a more precise design of molecules that fit into specific binding pockets. nih.govresearchgate.net This can lead to enhanced potency and selectivity of drug candidates. The use of such sp³-rich, non-planar scaffolds is a recognized strategy to "escape from flatland," moving away from the predominantly flat aromatic structures common in many drug libraries. researchgate.net

The key characteristics of the cyclobutane ring that make it a valuable scaffold in drug design are summarized below:

| Feature | Description | Implication in Drug Design |

| Puckered Conformation | The ring is not planar, adopting a folded structure to relieve torsional strain. nih.gov | Provides a defined 3D geometry for substituent presentation. |

| Increased sp³ Character | The structure is rich in sp³-hybridized carbon atoms. researchgate.net | Improves solubility and metabolic profiles compared to flat, sp²-rich systems. |

| Conformational Restriction | The rigid nature limits the number of accessible low-energy conformations. researchgate.net | Reduces the entropic cost of binding to a biological target, potentially increasing affinity. |

| Chemical Inertness | Despite its strain, the cyclobutane ring is relatively stable. nih.gov | Provides a durable core structure for building complex molecules. |

Design of Bioisosteres for Key Functional Groups (e.g., tert-Butyl analogues)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a molecule's properties while retaining its desired biological activity. nih.govacs.org The tert-butyl group is a prevalent motif in drug molecules, valued for its steric bulk. nih.govenamine.net However, its incorporation can sometimes lead to undesirable effects, such as increased lipophilicity or metabolic instability. nih.gov

The cyclobutane core, particularly when appropriately substituted, can act as a bioisostere for the tert-butyl group. enamine.netenamine.net The 3-tert-butoxycyclobutyl fragment itself can be considered a larger, more polar analogue of other alkyl groups, while the underlying cyclobutane structure is a key component in designing mimics for the tert-butyl group. For instance, the 1-trifluoromethyl-cyclobutyl group has been investigated as a unique analogue of the tert-butyl group. acs.orgacs.org Studies comparing tert-butyl groups with bioisosteres like the trifluoromethyl-cyclobutyl group have shown that while lipophilicity may increase, the replacement can sometimes enhance metabolic stability and preserve the original mode of action. acs.org

The design of such bioisosteres allows for the fine-tuning of a drug candidate's physicochemical properties.

| Property | Tert-Butyl Group | Cyclobutane-based Isostere | Potential Advantage of Isostere |

| Shape | Spherical, sterically demanding. enamine.net | Globular, with defined vectors for substitution. nih.gov | Offers different spatial arrangements and potential for improved binding. |

| Lipophilicity | High | Can be modulated with substituents (e.g., -OH, -CF₃). acs.org | Allows for tuning of solubility and permeability. |

| Metabolic Stability | Can be susceptible to oxidation at the methyl groups. nih.gov | Ring is generally stable; metabolism depends on substituents. | May offer alternative metabolic pathways or increased resistance to degradation. acs.org |

| Polarity | Non-polar. enamine.net | Can incorporate polar functional groups. | Can improve aqueous solubility and interactions with polar residues in a binding site. |

Functional Group Introduction and Diversification

The ketone functionality in this compound is a versatile handle for chemical modification, allowing for the introduction of a wide array of other functional groups and the construction of more complex molecular architectures. libretexts.org This chemical reactivity is central to its utility as a building block in organic synthesis.

The carbonyl group can undergo a variety of transformations, enabling significant molecular diversification. For example, reduction of the ketone yields the corresponding alcohol, 3-(tert-butoxy)cyclobutan-1-ol. uni.lu This alcohol can then be further functionalized, for instance, by conversion to a leaving group like a mesylate, which can then be displaced by various nucleophiles to introduce amines, azides, or other groups. evitachem.com

Nucleophilic addition to the ketone provides a direct route to introduce new carbon-carbon bonds (e.g., via Grignard or organolithium reagents) or other heteroatoms. The resulting tertiary alcohol can then serve as a branching point for further synthetic elaboration. The strategic placement of the tert-butoxy group influences the reactivity and stereochemical outcome of these transformations.